Kaolin
Description
Structure
2D Structure
Properties
IUPAC Name |
oxo-oxoalumanyloxy-[oxo(oxoalumanyloxy)silyl]oxysilane;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.O5Si2.2H2O.2O/c;;1-6(2)5-7(3)4;;;;/h;;;2*1H2;;/q2*+1;-2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYAJNPCOHFWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O=[Al]O[Si](=O)O[Si](=O)O[Al]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Al2Si2O8 H2O, Al2Si2O5(OH)4, Al2H4O9Si2 | |
| Record name | KAOLIN | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | kaolin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Kaolin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Kaolin appears as odorless white to yellowish or grayish powder. Contains mainly the clay mineral kaolinite (Al2O3(SiO2)2(H2O)2), a hydrous aluminosilicate. Kaolinite has mp 740-1785 °C and density 2.65 g/cm3. Kaoline is insoluble in water but darkens and develops a earthy odor when wet., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, yellow, or grayish powder; Darkens & develops clay-like odor when moistened; [NIOSH], WHITE POWDER., White to yellowish or grayish powder. Odorless., White to yellowish or grayish powder. [Note: When moistened, darkens & develops a clay-like odor.] | |
| Record name | KAOLIN | |
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| Record name | Kaolin | |
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| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | KAOLIN | |
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| Record name | KAOLIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Kaolin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0364.html | |
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Solubility |
Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in ether, Insoluble in dilute acids and alkali hydroxides, Solubility in water: insoluble, Insoluble | |
| Record name | KAOLIN | |
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| Record name | KAOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | KAOLIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1144 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Kaolin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Density |
1.8 to 2.6 (NIOSH, 2023), 2.65 g/cu cm, Most kaolin clays have medium bulk density, low abrasion, and compatibility with majority of toxicants, Grindability good if active ingredient is high mp solid: oil adsorption 30-35 g/100 g oil; bulk density, 20-40 lb/cu foot; and pH, 5-6, Relative density (water = 1): 2.6, 1.8-2.6 | |
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| Record name | KAOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/630 | |
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| Record name | KAOLIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | KAOLIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Kaolin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0364.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
| Record name | KAOLIN | |
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| Record name | KAOLIN | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/233 | |
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| Record name | Kaolin | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0364.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Impurities |
Quartz, mica, and feldspar are often found associated with the crude mineral and is often removed through screening and elutriation., The Food Chemicals Codex specifies limits of impurities for clay (Kaolin) as: acid-soluble substances <2%; Arsenic (as As) <3 ppm; Heavy Metals (as Pb) <40 ppm; Lead <10 ppm., Kaolin, as mined, contains other minerals including quartz, muscovite, and altered feldspars. | |
| Record name | KAOLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/630 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or yellowish-white, earhty mass or white powder; unctuous when moist, White to yellowish or grayish powder [Note: When moistened, darkens...], Triclinic, White or near white ... pseudohexagonal flakes, Fine white to light-yellow powder | |
CAS No. |
1332-58-7, 95077-05-7 | |
| Record name | KAOLIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Kaolin [USP:JAN] | |
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| Record name | Kaolin | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Kaolin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.108 | |
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| Record name | Kaolin | |
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| Record name | KAOLIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/630 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1144 | |
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| Record name | KAOLIN | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Clay (kaolin) | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/GF197D64.html | |
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| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Advanced Characterization Methodologies for Kaolin
Spectroscopic Techniques for Structural and Chemical Elucidation
Spectroscopy is a cornerstone in the analysis of kaolin (B608303), offering non-destructive methods to probe its atomic and molecular characteristics.
X-ray Diffraction (XRD) is a primary technique for identifying the mineral phases present in a this compound sample and for quantifying the structural order, or crystallinity, of kaolinite (B1170537). The analysis involves directing X-rays at a powdered sample and measuring the scattering pattern, which is unique to the crystalline structures present. In this compound, XRD is used to identify the primary mineral, kaolinite, as well as common accessory minerals such as quartz, muscovite, feldspar, and anatase.
The degree of crystalline order in kaolinite is a critical parameter for many industrial applications and can be assessed using various indices calculated from the XRD pattern. The most common of these is the Hinckley Index (HI), which evaluates the resolution of certain peaks in the 2θ range of 19-23°. A high Hinckley Index value (e.g., 1.0 to 1.1) indicates a well-ordered, highly crystalline kaolinite. Other indices, such as the Liétard Index (LI), are also used to quantify disorder.
Table 1: Common Mineral Phases in this compound Identified by XRD
| Mineral | Chemical Formula | JCPDS Reference Card |
| Kaolinite | Al₂Si₂O₅(OH)₄ | 00-005-0143 |
| Quartz | SiO₂ | 00-046-1045 |
| Halloysite (B83129) | Al₂Si₂O₅(OH)₄·2H₂O | 29-1487 |
| Anatase | TiO₂ | - |
Data sourced from multiple references.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum provides a "fingerprint" of the material, with specific absorption bands corresponding to the vibrational modes of chemical bonds.
For kaolinite, the FTIR spectrum is dominated by vibrations associated with aluminum-oxygen (Al-O), silicon-oxygen (Si-O), and hydroxyl (O-H) groups. The hydroxyl stretching region, between 3600 and 3700 cm⁻¹, is particularly important for assessing kaolinite's crystallinity. The presence of four distinct bands at approximately 3697, 3670, 3652, and 3620 cm⁻¹ is characteristic of a well-ordered kaolinite structure. The band at 3620 cm⁻¹ is assigned to the inner hydroxyl group, while the other three arise from the inner-surface hydroxyl groups.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3697, 3670, 3652 | O-H stretching of inner-surface hydroxyls |
| ~3620 | O-H stretching of inner hydroxyl |
| ~1114, 1025, 1001 | Si-O stretching vibrations |
| ~912 | O-H deformation of inner hydroxyls |
| ~788, 751 | Si-O stretching vibrations |
| ~527 | Al-O-Si deformation vibrations |
| ~460 | Si-O-Si deformation vibrations |
Data compiled from multiple sources.
Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on the structure of this compound. While kaolinite itself has a relatively weak Raman spectrum, the technique is highly effective for identifying and characterizing accessory minerals that may be present in minor quantities, such as the titanium dioxide polymorphs anatase and rutile. The detection of anatase in this compound can be achieved at concentrations as low as 0.02%.
The Raman spectrum of kaolinite does show characteristic bands, particularly in the hydroxyl (OH) stretching region, with features observed at 3620, 3650, 3667, and 3682 cm⁻¹. Differences in the low-frequency lattice modes (200 to 1200 cm⁻¹) can also be used to distinguish between different kandite minerals like kaolinite and dickite.
Table 3: Key Raman Bands Observed in this compound Analysis
| Wavenumber (cm⁻¹) | Assignment |
| 3695, 3668, 3652, 3621 | O-H stretching vibrations of kaolinite |
| ~936, 916 | Deformation vibration of inner surface hydroxyls |
| 638, 146 | Vibrations of ancillary anatase |
| 142.7 | O-Al-O and O-Si-O symmetric bends in kaolinite |
Data compiled from multiple sources.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with magic-angle spinning (MAS), is a powerful tool for probing the local atomic environments of silicon (²⁹Si) and aluminum (²⁷Al) in this compound.
²⁹Si MAS NMR spectra of kaolinite typically show a single sharp peak around -91.5 ppm, which is characteristic of the Q³ silicon environment (a silicon atom bonded to three other silicon atoms through oxygen bridges) found in layered silicates.
²⁷Al MAS NMR spectra reveal the coordination of aluminum atoms. In untreated this compound, a primary resonance peak near +3 ppm indicates that most aluminum is in a six-coordinated, or octahedral, state. The technique is especially useful for tracking structural changes during thermal treatment. For instance, upon heating to form metathis compound, the ²⁷Al MAS NMR spectra show the appearance of four- and five-coordinated aluminum species.
Table 4: Typical NMR Chemical Shifts for Silicon and Aluminum in this compound and its Transformation Products
| Nucleus | Compound/Phase | Chemical Shift (ppm) | Coordination/Environment |
| ²⁹Si | Kaolinite | ~ -91.6 | Q³ (Si linked to three other Si) |
| ²⁹Si | Mullite (B73837) | ~ -87 and -92 | Sillimanite-type and mullite-type Si |
| ²⁷Al | Kaolinite | ~ +3 | Octahedral (6-coordinated) Al |
| ²⁷Al | Metathis compound | - | Mixture of 4-, 5-, and 6-coordinated Al |
| ²⁷Al | Mullite | ~ -4, 45, 60 | Octahedral, distorted tetrahedral, and tetrahedral Al |
Data compiled from multiple sources.
X-ray Fluorescence (XRF) spectroscopy is a standard and robust non-destructive technique for determining the elemental composition of this compound. The analysis provides quantitative data on the major and minor elements present, which are typically expressed as oxides.
The major components of this compound are aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂). XRF is critical for quantifying these and also for detecting and measuring impurities such as iron(III) oxide (Fe₂O₃), titanium dioxide (TiO₂), potassium oxide (K₂O), and calcium oxide (CaO), which can significantly impact the industrial suitability of the this compound. The technique can detect elements from sodium to uranium, often at concentrations from percentage levels down to parts per million.
Table 5: Example Elemental Composition of a this compound Sample by XRF
| Oxide | Concentration (wt%) |
| SiO₂ | 57.63 |
| Al₂O₃ | 37.77 |
| Fe₂O₃ | 0.81 |
| TiO₂ | 0.25 |
| K₂O | 0.15 |
| CaO | 0.11 |
| MgO | 0.08 |
| P₂O₅ | 0.05 |
Data represents a sample of Malaysia this compound.
Microscopic and Imaging Techniques
Microscopic techniques provide direct visualization of this compound particles, offering critical information on morphology, internal structure, and surface topography at micro- and nanoscales.
Scanning Electron Microscopy (SEM) is widely used to study the surface morphology, texture, and particle shape of this compound. The technique provides images that reveal the characteristic pseudo-hexagonal, platy crystals of kaolinite. SEM analysis shows how these individual platelets can aggregate into larger structures, such as "book-like" or "vermicular" (worm-like) stacks. The magnification capabilities of SEM allow for the examination of particle sizes, which typically range from 0.1 to 10 micrometers.
Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to investigate the internal structure of this compound crystals. TEM enables the direct observation of the layered silicate (B1173343) structure, including the stacking of the tetrahedral and octahedral sheets. High-resolution TEM (HRTEM) can visualize the basal lattice fringes and identify crystal defects, interstratification, and mixed-layer structures. Studies using HRTEM have identified different types of surface layers on kaolinite crystals, including the expected 7-angstrom 1:1 layer termination and, in some cases, 10-angstrom 2:1 pyrophyllite-like surface layers.
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about the this compound particle surface at the nanoscale. Unlike electron microscopy, AFM can operate in various environments, including liquid. It is used to obtain detailed measurements of step and ledge dimensions on the basal planes of kaolinite crystals.
Beyond imaging, AFM can measure the interaction forces between a sharp tip and the particle surface, allowing for the determination of surface properties like surface potential and surface charge. More advanced AFM modes, such as PeakForce Quantitative Nanomechanical Mapping (PFQNM), can simultaneously map surface morphology and nanomechanical properties, including adhesion and the Derjaguin–Muller–Toporov (DMT) modulus.
Thermal Analysis for Phase Transitions and Stability
Thermogravimetric Analysis (TGA) is a crucial technique for studying the thermal stability of this compound and the phase transitions it undergoes upon heating. The method involves continuously measuring the mass of a sample as it is heated at a controlled rate. The resulting TGA curve, which plots mass versus temperature, reveals distinct stages of decomposition and transformation.
A typical TGA thermogram for this compound shows three main regions:
Moisture Release: An initial, minor mass loss of approximately 0.6-2.0% is observed at temperatures below 200°C. augc.asso.frascelibrary.com This corresponds to the desorption of physically adsorbed water from the surface of the this compound particles. patsnap.comgeoscienceworld.org
Dehydroxylation: The most significant feature of the TGA curve is a sharp, substantial mass loss that occurs predominantly between 400°C and 700°C. patsnap.comaugc.asso.fr This mass loss, which can range from 10% to nearly 14% for pure kaolinite, is due to the dehydroxylation process. patsnap.comresearchgate.net During this endothermic reaction, structural hydroxyl groups are driven off as water vapor, and the crystalline kaolinite (Al₂Si₂O₅(OH)₄) is transformed into a disordered, amorphous phase known as metathis compound (Al₂Si₂O₇). patsnap.comresearchgate.netvjtech.co.uk The peak rate of mass loss, identified by the corresponding Differential Thermogravimetric (DTG) curve, typically occurs between 500°C and 540°C. researchgate.netascelibrary.com
High-Temperature Stability: Above approximately 700°C, the TGA curve flattens out, indicating the completion of dehydroxylation and the thermal stability of the resulting metathis compound, with no significant further mass loss. patsnap.com
The precise temperature of dehydroxylation can be influenced by factors such as the heating rate, the sample's crystallinity, and particle size. researchgate.netaugc.asso.fr Higher heating rates tend to shift the decomposition to higher temperatures. augc.asso.fr While TGA detects changes in mass, subsequent high-temperature transformations are often identified using complementary Differential Thermal Analysis (DTA). Notably, around 980-1000°C, metathis compound undergoes an exothermic recrystallization to form a Si-Al spinel phase and mullite, a transition that does not involve a change in mass. patsnap.comvjtech.co.ukascelibrary.com
Table 5: Key Thermal Events in the TGA of this compound
| Temperature Range (°C) | Process | Description of Mass Change | Resulting Product(s) | Reference |
| < 200°C | Moisture Release | Minor mass loss (~0.6-2.0%) due to removal of adsorbed water. | Dried this compound | patsnap.comaugc.asso.frascelibrary.com |
| 400°C – 700°C | Dehydroxylation | Major mass loss (~10-14%) due to loss of structural hydroxyls. | Metathis compound | patsnap.comresearchgate.netresearchgate.netaugc.asso.fr |
| > 950°C | Recrystallization | No mass loss observed in TGA (exothermic event seen in DTA). | Si-Al Spinel, Mullite | patsnap.comvjtech.co.ukascelibrary.com |
Surface and Textural Property Analysis
The surface and textural properties of this compound, such as its specific surface area and porosity, are critical to its performance in various industrial applications. These characteristics are primarily determined using gas adsorption techniques.
The specific surface area (SSA) is most commonly quantified using the Brunauer-Emmett-Teller (BET) method, which involves the physical adsorption of a gas, typically nitrogen, onto the solid surface at cryogenic temperature (77 K). patsnap.com For natural, unprocessed this compound, the BET surface area typically falls within the range of 10 to 30 m²/g. patsnap.com This value is highly dependent on the physical characteristics of the this compound; it is inversely proportional to particle size, meaning finer particles exhibit a larger surface area. patsnap.com Consequently, processing methods like grinding can increase the SSA. horiba.com Conversely, thermal treatment (calcination) generally leads to a decrease in SSA, while chemical modification, such as acid treatment, can dramatically increase it. researchgate.netresearchgate.net
The porosity and pore size distribution of this compound are also elucidated from nitrogen adsorption-desorption isotherms. This compound typically exhibits a Type IV isotherm, which is characteristic of mesoporous materials (materials with pore diameters between 2 and 50 nm). researchgate.netresearchgate.net The isotherm also displays a Type H3 hysteresis loop, a feature associated with aggregates of plate-like particles that form slit-shaped pores. researchgate.netresearchgate.net This porous structure arises from the complex network formed by the randomly oriented, layered kaolinite particles. researchgate.net Some analyses indicate that this compound can have a bimodal pore size distribution, which consists of smaller intra-aggregate pores (within the stacks of kaolinite platelets) and larger inter-aggregate pores (between the stacks). vjtech.co.ukascelibrary.com In addition to gas adsorption, mercury intrusion porosimetry (MIP) is another technique used to investigate the pore structure of this compound over a broader range of pore sizes. ascelibrary.com
Table 6: Summary of Surface and Textural Properties of this compound
| Property | Typical Value / Classification | Primary Analytical Method(s) | Reference |
| Specific Surface Area | 10 - 30 m²/g (for raw this compound) | BET (N₂ Adsorption) | patsnap.com |
| Isotherm Type | Type IV | N₂ Adsorption | researchgate.netresearchgate.net |
| Hysteresis Loop | Type H3 | N₂ Adsorption | researchgate.netresearchgate.net |
| Dominant Pore Type | Mesoporous (2 - 50 nm) | N₂ Adsorption, MIP | researchgate.netascelibrary.com |
| Pore Structure | Slit-shaped pores; may exhibit bimodal (intra- and inter-aggregate) pore distribution | N₂ Adsorption, MIP, SEM | vjtech.co.ukascelibrary.com |
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a foundational technique for determining the specific surface area of materials by measuring the physical adsorption of a gas, typically nitrogen, on the solid surface. geologyscience.ru The analysis provides crucial information about the accessible surface of this compound particles, including both external surfaces and the surfaces within pores.
The specific surface area of this compound can vary significantly depending on its origin, purity, and any subsequent physical or chemical modifications. Natural this compound generally exhibits a relatively low surface area. For instance, studies have reported values for untreated this compound at 18.1 m²/g, 19.02 m²/g, 23 m²/g, and 24.46 m²/g. scispace.comresearchgate.netresearchgate.net Chemical treatments, particularly with acids, can dramatically increase the specific surface area. This enhancement is attributed to the removal of impurities and the leaching of aluminum ions (Al³⁺) from the kaolinite structure, which exposes more surface area and can create a more porous, amorphous silica (B1680970) phase. researchgate.netresearchgate.net
Research findings have demonstrated this trend consistently:
Treatment with hydrochloric acid (HCl) at varying concentrations increased the surface area of Sayong kaolinite clay from 24.46 m²/g to a maximum of 64.04 m²/g at a 5M HCl concentration. researchgate.net
Sulphuric acid treatment on natural this compound increased its surface area from 23 m²/g to 143 m²/g when a 10M acid concentration was used. researchgate.net
Modification with Fe-Mn oxides resulted in a surface area increase from 19.02 m²/g to 29.8 m²/g. researchgate.net
Physical treatments, such as applying external pressure, have also been shown to alter the surface area. In one study, subjecting kaolinite to increasing pressure treatment led to the separation of its layers into smaller units, thereby increasing the specific surface area and shifting the material's characteristics from nonporous to mesoporous. mdpi.com
The following table summarizes BET surface area data from various studies, highlighting the effects of different modification treatments.
Table 1: BET Surface Area of this compound Under Various Conditions
| This compound Type | Treatment | Specific Surface Area (m²/g) | Source(s) |
|---|---|---|---|
| Natural this compound | Untreated | 23 | researchgate.net |
| Sayong Kaolinite | Untreated | 24.46 | researchgate.net |
| Kaolinite (KGa-2) | Untreated | 18.1 | scispace.com |
| Raw this compound (RK) | Untreated | 19.02 | researchgate.net |
| Sayong Kaolinite | 5M Hydrochloric Acid | 64.04 | researchgate.net |
| Natural this compound | 10M Sulphuric Acid | 143 | researchgate.net |
| Fe-Mn Modified this compound (FMK) | Fe-Mn Oxide Modification | 29.8 | researchgate.net |
Pore Volume and Pore Size Distribution Measurements
The porosity of this compound, including its pore volume and the distribution of pore sizes, is a critical factor influencing its properties as an adsorbent, catalyst support, and filler. These characteristics are often determined using techniques like mercury intrusion porosimetry (MIP) and gas adsorption analysis (e.g., the Barrett-Joyner-Halenda (BJH) method). augc.asso.frscirp.org
Studies reveal that this compound typically possesses a bimodal pore size distribution, consisting of:
Intra-aggregate pores: Micropores within individual particle aggregates.
Inter-aggregate pores: Macropores or void spaces between the aggregates. vjtech.co.uk
The distribution between these pore types is influenced by factors such as compaction methods and water content during sample preparation. vjtech.co.uk Generally, this compound is classified as a mesoporous material, though it can also contain micropores. researchgate.netscirp.org
Key research findings include:
Sulphuric acid treatment increased the pore volume of this compound from 0.361 cc/g to 1.18 cc/g. researchgate.net
Another acid treatment study showed an increase in pore volume from 0.0104 cc/g to 0.094 cc/g. ajol.info
Modification with Fe-Mn oxides enhanced the pore volume from 0.04 cc/g to 0.083 cc/g. researchgate.net
Pressure treatment on kaolinite was also found to increase its pore volume. mdpi.com
The table below presents data on the pore volume and average pore diameter of this compound from different research.
Table 2: Pore Characteristics of this compound
| This compound Type | Treatment | Total Pore Volume (cm³/g or cc/g) | Average Pore Diameter (nm) | Source(s) |
|---|---|---|---|---|
| Untreated this compound (UMK) | Untreated | 0.0104 | - | ajol.info |
| Acid Activated this compound (AAMK) | Acid Treatment | 0.094 | - | ajol.info |
| Raw this compound (RK) | Untreated | 0.04 | 8.41 | researchgate.net |
| Fe-Mn Modified this compound (FMK) | Fe-Mn Oxide Modification | 0.083 | 11.14 | researchgate.net |
| Natural this compound | Untreated | 0.361 | - | researchgate.net |
| Natural this compound | 10M Sulphuric Acid | 1.18 | - | researchgate.net |
Point of Zero Charge (pHpzc)
The point of zero charge (pHpzc) is the pH value at which the net surface charge of a material is zero. This parameter is fundamental to understanding the surface chemistry of this compound, particularly its behavior in aqueous solutions and its interaction with charged species. The surface charge of kaolinite is pH-dependent due to the protonation and deprotonation of hydroxyl groups on the particle edges. patsnap.com At a pH below the pHpzc, the surface has a net positive charge, while at a pH above the pHpzc, the surface carries a net negative charge.
The determination of pHpzc can be performed using several methods, including potentiometric titration, mass titration, and the pH drift method. patsnap.comvnu.edu.vn The reported pHpzc values for this compound vary widely in the literature, which can be attributed to differences in the mineral's origin, purity, sample preparation, and the specific experimental method used for determination.
Reported pHpzc values for this compound include:
A range of 2.7 to 3.2 determined by potentiometric titration and 3.8 to 4.1 by electroacoustic mobility. scispace.comcalpoly.edu
A value of 3.01 ± 0.03 was found using the salt addition method. proquest.com
Some studies suggest the pHpzc of the amphoteric edge sites can range from 5 to 9. rice.edu
A study on Thach Khoan this compound material determined a pHPZC of 5.99. vnu.edu.vn
Another investigation reported a significantly higher pHpzc of approximately 10.5 for a specific this compound sample. najah.edu
This variability underscores the importance of characterizing the specific this compound material being used for any given application.
Table 3: Point of Zero Charge (pHpzc) of this compound
| This compound Type / Method | pHpzc Value | Source(s) |
|---|---|---|
| Kaolinite (Potentiometric Titration) | 2.7–3.2 | scispace.com |
| Kaolinite (Electroacoustic Mobility) | 3.8–4.1 | scispace.com |
| Kaolinite (Salt Addition Method) | 3.01 ± 0.03 | proquest.com |
| Kaolinite Edge Sites | 5.0–9.0 | rice.edu |
| Thach Khoan this compound | 5.99 | vnu.edu.vn |
| This compound | ~10.5 | najah.edu |
Table of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound / Kaolinite | Al₂Si₂O₅(OH)₄ |
| Nitrogen | N₂ |
| Hydrochloric Acid | HCl |
| Sulphuric Acid | H₂SO₄ |
| Nitric Acid | HNO₃ |
| Phosphoric Acid | H₃PO₄ |
| Acetic Acid | CH₃COOH |
| Sodium Hydroxide (B78521) | NaOH |
| Silica / Silicon Dioxide | SiO₂ |
| Alumina (B75360) / Aluminum Oxide | Al₂O₃ |
| Magnesium Oxide | MgO |
| Calcium Oxide | CaO |
| Potassium Oxide | K₂O |
| Iron(III) Oxide | Fe₂O₃ |
| Titanium Dioxide | TiO₂ |
| Zinc Oxide | ZnO |
| Mercury | Hg |
| Water | H₂O |
Chemical Modification Strategies for Kaolin
Thermal Treatment and Calcination for Metakaolin Formation
Thermal treatment, specifically calcination, is a widely used method to modify This compound (B608303), leading to the formation of metathis compound. This process involves heating this compound to specific temperatures to induce dehydroxylation, the removal of chemically bound water from the kaolinite (B1170537) structure (Al₂Si₂O₅(OH)₄). feeco.comscispace.comjresm.org The dehydroxylation typically occurs between 400°C and 600°C, resulting in the amorphous aluminosilicate (B74896) structure of metathis compound (Al₂O₃·2SiO₂) feeco.comscispace.comjresm.org. Further heating to around 1000°C can lead to the formation of mullite (B73837) scispace.com.
Metathis compound is a highly reactive pozzolanic material, making it a valuable supplementary cementitious material (SCM) feeco.comscispace.com. The calcination temperature significantly influences the pozzolanic reactivity of metathis compound jresm.org. Studies have investigated optimal calcination parameters, with findings suggesting temperatures around 650°C and heating times of approximately 90 minutes can achieve nearly complete dehydroxylation and good pozzolanic activity scispace.comyukami.co.id. For instance, metathis compound produced at 650°C for 90 minutes showed a pozzolanic activity of 0.65 g Ca(OH)₂/g of metathis compound scispace.com.
Calcination also affects the physical characteristics of this compound. While some studies indicate that calcination can lead to increased surface area, particularly when followed by acid treatment ajol.infomdpi.com, others suggest a decrease in surface area at higher calcination temperatures mdpi.com. The morphology of calcined this compound can vary with temperature, showing different particle shapes and the presence of micropores depending on the treatment jresm.org.
Here is a table summarizing the effect of calcination temperature on this compound transformation:
| Temperature Range (°C) | Process | Resulting Phase | Key Changes | References |
| 100-150 | Free Moisture Removal | Hydrous this compound | Removal of adsorbed water | feeco.com |
| 400-600 | Dehydroxylation | Metathis compound (Amorphous) | Removal of structural hydroxyl groups | feeco.comscispace.comjresm.org |
| ~1000 | Further Heating | Mullite (Crystalline) | Recrystallization of amorphous phase | scispace.com |
| >1100 | Excessive Heating | Cristobalite (Crystalline) | Formation of potentially hazardous phase | feeco.com |
Acid Modification for Enhanced Acidity and Surface Area
Acid modification is a common method to enhance the acidity and surface area of this compound, improving its adsorption and catalytic properties researchgate.netmdpi.comniscpr.res.inicm.edu.pl. This process typically involves treating this compound with mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) ajol.infoudsm.ac.tzresearchgate.net.
Acid treatment leads to the dissolution of impurities and the removal of octahedral Al³⁺ cations from the kaolinite structure, resulting in the formation of an amorphous silica (B1680970) phase ajol.inforesearchgate.net. This dealumination process increases the specific surface area and pore volume of the this compound ajol.infomdpi.comniscpr.res.in. For example, acid activation of Tanzanian this compound with 0.2 M H₂SO₄ increased the surface area from 15.36 m²/g to 149.61 m²/g ajol.info. Another study showed that treating kaolinite clay with 5M HCl increased the surface area from 24.46 m²/g to 64.04 m²/g researchgate.net.
The concentration and type of acid, as well as the treatment temperature and time, influence the extent of dealumination and the resulting surface properties mdpi.comresearchgate.net. While acid treatment enhances surface area and introduces new acid sites, excessive treatment can lead to the over-removal of aluminum, potentially reducing catalytic activity mdpi.com. Acid-activated this compound has shown improved adsorption capacities for various substances, including dyes and heavy metals ajol.infoniscpr.res.inudsm.ac.tz.
Here is a table illustrating the effect of acid concentration on the surface area of Sayong kaolinite clay:
| Acid (HCl) Concentration (M) | Surface Area (m²/g) | Reference |
| Untreated | 24.46 | researchgate.net |
| 1 | 52.15 | researchgate.net |
| 5 | 64.04 | researchgate.net |
Metal and Inorganic Salt Integration/Impregnation
Integrating metals and inorganic salts into the this compound structure or impregnating them onto its surface is another strategy to modify its properties, particularly for catalytic and adsorption applications researchgate.netdntb.gov.ua. This can enhance acidity, introduce new active sites, and improve catalytic performance mdpi.com.
Metals such as nickel, cerium, and cobalt have been integrated into this compound to increase acidic sites and surface area for catalytic reactions mdpi.com. For instance, this compound-supported nickel oxide composites have been synthesized using a wet impregnation method for catalytic oxidative degradation applications acs.org.
Inorganic salts can also be used to modify this compound. Treatment with inorganic salt solutions can lead to the exchange of exchangeable cations in the kaolinite structure with other cations from the solution nih.gov. This can also result in the formation of oxi-hydroxides on the kaolinite surface, which can enhance affinity for anions nih.gov. Studies have shown that modification with organic and inorganic salts can enhance the adsorption properties of kaolinite, for example, increasing phosphorus adsorption researchgate.net. Alkaline and salt treatments have been shown to increase the exchange capacity of kaolinite for metal ions like zinc and copper researchgate.net.
Organic Modification and Functionalization
Organic modification and functionalization of this compound involve grafting organic molecules onto the kaolinite surface or intercalating them into the interlayer space nih.govmatec-conferences.orgrsc.orgmdpi.com. This is often done to change the surface properties from hydrophilic to organophilic, improving compatibility with organic polymers and enhancing dispersion in non-polar matrices matec-conferences.orgrsc.orgmdpi.com.
The hydroxyl groups on the kaolinite surface provide sites for reaction with organic molecules, forming Al-O-C bonds nih.gov. Various organic molecules, including silanes, fatty acid salts, and surfactants, can be used for modification matec-conferences.orgrsc.org. For example, this compound has been modified with (3-aminopropyl)triethoxysilane, potassium acetate, or dimethyl sulphoxide matec-conferences.org. Silane (B1218182) coupling agents are commonly used to graft organic groups onto the this compound surface, creating covalent bonds and improving dispersion and thermodynamic characteristics mdpi.com.
Intercalation involves inserting guest species into the interlayer space of kaolinite nih.gov. While challenging due to strong interlayer bonding, some polar organic molecules can directly intercalate or be introduced via displacement methods using pre-intercalates nih.govrsc.org. Intercalation of organic molecules can create functional nanohybrid materials with potential applications in catalysis, sensing, and adsorption nih.gov. For instance, intercalation of dimethyl sulfoxide (B87167) can modify the inner surface hydroxyls core.ac.uk.
Organic modification can improve the dispersion ability and adsorption performance of this compound mdpi.com. It can also address drawbacks like material embrittlement and increase compatibility between this compound fillers and polymeric materials mdpi.com.
Mechanochemical Modification
Mechanochemical modification involves using mechanical energy, such as grinding or milling, to induce physical and chemical changes in this compound mdpi.comscientific.netmdpi.comresearchgate.net. This method can lead to the destruction of the layered structure, reduction in particle size, increase in specific surface area, and enhancement of particle activity mdpi.comresearchgate.net.
Mechanochemical treatment can partially destroy the crystalline structure of kaolinite, debase the degree of order, and enhance the activity of its particles mdpi.comresearchgate.net. It can also increase the specific surface area of this compound particles and improve their agglomeration behavior mdpi.comresearchgate.net. Studies have shown that mechanochemical treatment can cause significant changes in the surface structure at the molecular level, including the removal of kaolinite hydroxyls and their replacement with adsorbed water acs.orgnih.gov.
Furthermore, mechanochemical modification can facilitate the adsorption of organic compounds onto the this compound surface, introducing new functional groups and improving adsorption performance mdpi.comresearchgate.net. The intensity of hydroxyl stretching vibrations decreases with grinding time, indicating structural changes nih.gov.
Nanostructured Additives for Property Enhancement
Various nanostructured additives have been investigated, including polyvinyl alcohol (PVA), titanium dioxide (TiO₂) nanofibers, carbon nanotubes (CNTs), silicon dioxide (SiO₂) nanoparticles, and activated carbon (AC) plos.orgnih.govresearchgate.net. Studies have shown that specific additives can significantly improve the properties of this compound ceramics. For example, PVA and TiO₂ nanofibers have been shown to increase the compression strength of this compound ceramics, with TiO₂ nanofibers providing a notable improvement plos.orgnih.govresearchgate.net.
The addition of nanostructured materials can also influence the thermal behavior of this compound. TGA analysis has indicated that additives like PVA and TiO₂ can shift the sintering reaction peak to higher temperatures, suggesting enhanced sintering processes plos.orgnih.govresearchgate.net. TiO₂ nanofibers have also demonstrated exceptional stability in thermal cycling tests plos.orgnih.govresearchgate.net. While some additives like PVA and TiO₂ nanofibers show positive effects, others like CNTs, SiO₂ nanoparticles, and AC may have only a slight positive or even a negative impact on properties like compression strength plos.org.
Here is a table summarizing the effect of some nanostructured additives on the compression strength of this compound ceramics:
| Nanostructured Additive | Compression Strength Improvement (MPa) | Reference |
| Pristine this compound | Baseline | plos.orgnih.govresearchgate.net |
| PVA | Significant increase | plos.orgnih.govresearchgate.net |
| TiO₂ Nanofibers | Highest improvement (2.47 MPa) | plos.orgnih.govresearchgate.net |
| CNTs | Slight positive or negative effect | plos.org |
| SiO₂ Nanoparticles | Slight positive or negative effect | plos.org |
| Activated Carbon (AC) | Slight positive or negative effect | plos.org |
Advanced Applications of Kaolin in Research
Kaolin (B608303) in Catalysis and Petrochemical Processes
The petrochemical industry has increasingly turned to this compound-based materials to address the challenges of processing heavier crude oil reserves and meeting the global demand for fuels and chemical feedstocks. uco.es this compound serves as a crucial component, either as a catalyst support or as a primary raw material for synthesizing highly active catalytic materials. alchemist-kaolin.com Its abundance and cost-effectiveness further enhance its appeal in these large-scale industrial applications.
Zeolite Synthesis and Mesoporous Materials
This compound is a primary and inexpensive source of silica (B1680970) and alumina (B75360) for the synthesis of zeolites, which are crystalline aluminosilicates with well-defined microporous structures. scirp.org The synthesis process typically involves a crucial activation step where raw this compound is thermally treated at temperatures around 600-850°C. scirp.orgmdpi.com This process, known as dehydroxylation, transforms the crystalline kaolinite (B1170537) into a more reactive, amorphous phase called metathis compound. acs.orgnih.govnih.gov Metathis compound's disordered structure makes the silicon and aluminum components more accessible for subsequent hydrothermal synthesis with alkaline compounds, such as sodium hydroxide (B78521), to form various types of zeolites like Zeolite A, Zeolite X, and Zeolite Y. scirp.orgmdpi.comnih.govprz.edu.pl
Zeolites derived from this compound exhibit excellent thermal stability, tailored acidity, and a specific pore structure, making them highly effective catalysts and adsorbents. mdpi.com These properties are advantageous over raw this compound, which has a lower cation exchange capacity and specific surface area. mdpi.com For instance, Zeolite 4A, successfully synthesized from low-grade this compound, has demonstrated a heat resistance of up to 940°C and a higher adsorption capacity for carbon dioxide compared to its commercial counterparts. nih.gov The specific type of zeolite synthesized and its final properties can be influenced by the parent this compound and the specific treatment conditions. mdpi.com
The table below summarizes the synthesis conditions and properties of different zeolites derived from this compound as reported in various studies.
| Zeolite Type | Precursor | Synthesis Method | Key Properties/Findings |
| Zeolite A | Low-grade this compound | Hydrothermal Synthesis | Heat resistance up to 940°C; CO2 adsorption of 59.38 mL/g. nih.gov |
| Zeolite X | This compound | Hydrothermal Synthesis after acid treatment | Crystalline structure with Si:Al ratios of 10.73 and 14.36. scirp.org |
| Zeolite Y | This compound | Hydrothermal Synthesis | Effective adsorbent for polar organic compounds like acetone. prz.edu.pl |
Heavy Crude Upgrading and Asphaltene Breakdown
The increasing reliance on heavy and extra-heavy crude oil, which constitutes about 70% of the world's oil reserves, presents significant challenges in extraction, transportation, and refining due to high viscosity and asphaltene content. uco.esresearchgate.net this compound-based catalysts are instrumental in upgrading these low-quality feedstocks. uco.es They facilitate the breakdown of asphaltenes—complex, high-molecular-weight hydrocarbon molecules that are responsible for the poor rheological properties of heavy oils. uco.esresearchgate.netgoogle.com
The catalytic activity of this compound in this process helps in the removal of asphaltenes and the conversion of heavy oils into more valuable, lighter products. uco.esresearchgate.net This upgrading process not only reduces the viscosity of the crude oil, making it easier to transport and process, but also aids in the removal of sulfur and metals that are often associated with asphaltene molecules. google.com Research has shown that this compound-derived catalysts can significantly improve the API gravity and reduce the viscosity of heavy crude oil, demonstrating their effectiveness in enhancing crude oil quality. researchgate.net
Conversion of Heavy Feedstocks into Light Fractions
This compound plays a pivotal role in the conversion of heavy hydrocarbon feedstocks into lighter, more valuable fractions such as gasoline, kerosene, and petrochemical precursors. sphinxsai.com This is primarily achieved through the process of fluid catalytic cracking (FCC), a cornerstone of modern petroleum refining. mdpi.comsphinxsai.com this compound-based catalysts, particularly those incorporating zeolites synthesized from this compound, are central to the efficiency of FCC units. mdpi.com
These catalysts provide the necessary acidic sites and thermal stability required to break down large hydrocarbon molecules. mdpi.com The process not only increases the yield of transportation fuels but also improves their quality, for instance, by increasing the octane (B31449) number of gasoline. sphinxsai.com The ability of this compound to be modified to enhance its acidic properties is crucial for these cracking reactions. mdpi.com Research indicates that the use of this compound-based catalysts leads to a higher yield of valuable light products and a reduction in the less desirable heavy fractions. researchgate.net
Catalytic Cracking Reactions
This compound is a fundamental component of Fluid Catalytic Cracking (FCC) catalysts, which are essential for processing heavy oil in refineries. sphinxsai.comresearchgate.net It can be used as a matrix material that binds the active components (typically zeolites) and provides mechanical strength and thermal stability to the catalyst particles. mdpi.comresearchgate.net However, conventional this compound often lacks the necessary pore structure and surface acidity for optimal catalytic performance. researchgate.net
To enhance its catalytic properties, this compound is often subjected to acid activation. Treatment with acids like phosphoric, sulfuric, or acetic acid can create a more porous structure with a larger surface area and increased acidity. mdpi.comgoogle.com This modification introduces strong acid sites (both Brønsted and Lewis acids) on the this compound surface, which are crucial for promoting the cracking of large hydrocarbon molecules into smaller ones like ethylene (B1197577) and propylene. mdpi.com Acid-activated kaolinite is considered an excellent precursor for solid acid catalysts used in petrochemical cracking processes. mdpi.com Studies have demonstrated that FCC catalysts prepared with modified this compound show significantly improved performance in heavy oil cracking, leading to higher gasoline and total liquid yields while reducing the production of bottoms. researchgate.net The acidity of this compound-based catalysts also promotes dehydrogenation reactions, further contributing to the formation of valuable hydrocarbons. researchgate.net
Organic Syntheses
Beyond the petrochemical industry, this compound and its modified forms are emerging as effective and environmentally friendly heterogeneous catalysts in various organic syntheses. nih.govresearchgate.net this compound's natural acidity can be harnessed to catalyze a range of reactions. For instance, protonated this compound clay, prepared by treatment with hydrochloric acid, has been successfully used as a solid acid catalyst for the polymerization of tetrahydrofuran (B95107) at room temperature. researchgate.net
Furthermore, this compound can serve as a stable and inexpensive support material for metal oxide nanoparticles, creating robust catalysts for specific reactions. nih.gov A notable example is a copper oxide (CuO) catalyst supported on this compound, which has proven highly efficient for the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol, a model reaction for wastewater treatment. acs.org The this compound support enhances the stability and reusability of the catalyst. acs.org this compound-based catalysts have also been explored in the production of pharmaceutical intermediates, where they can improve reaction selectivity and yields. mdpi.com
The table below shows examples of organic reactions catalyzed by this compound-based materials.
| Catalyst | Reaction Type | Reactants | Products | Key Finding |
| Protonated this compound | Polymerization | Tetrahydrofuran, Acetic Anhydride (B1165640) | Poly(tetrahydrofuran) | Successfully applied as a solid acid catalyst at room temperature. researchgate.net |
| CuO/Kaolin NC | Reduction | 4-Nitrophenol | 4-Aminophenol | Superior catalytic performance with >99% conversion in 6 minutes. acs.org |
| ZrO2-modified this compound | Dehydration | Isopropyl alcohol | Dimethyl ether (DME) | 98% conversion with 100% selectivity at 275 °C. researchgate.net |
Chemical Looping Partial Oxidation of Methane (B114726)
Chemical looping partial oxidation (CLPO) of methane is an innovative technology for producing synthesis gas (syngas), a crucial mixture of hydrogen and carbon monoxide used in the production of fuels and chemicals. mdpi.comresearchgate.net This process utilizes an oxygen carrier to transfer oxygen from an air stream to the fuel, avoiding direct contact between air and methane and thus reducing CO2 emissions and explosion risks. mdpi.com
Recent research has investigated the use of this compound as a binder for perovskite-based oxygen carriers, specifically La0.7Sr0.3FeO3 (LSF), in the CLPO of methane. researchgate.net In this application, this compound helps to improve the mechanical strength and durability of the oxygen carrier particles, which is essential for their performance in the repeated redox cycles of the chemical looping process. researchgate.net The study focused on the impact of this compound binders on the synthesis, catalytic properties, and attrition resistance of the LSF perovskite catalyst. The catalytic activity was tested at high temperatures (800-900 °C) in a fixed-bed reactor, demonstrating the potential of this compound to contribute to the development of robust materials for sustainable syngas production. researchgate.net
This compound in Environmental Remediation and Sustainability
This compound, an abundant and chemically inert clay mineral, is the subject of extensive research for its potential in environmental remediation and promoting sustainability. alchemist-kaolin.com Its inherent properties, such as a high specific surface area and excellent stability, make it a versatile material for addressing various forms of pollution. mdpi.com Researchers are exploring its use in water and air purification, soil remediation, and as a component in sustainable technologies. alchemist-kaolin.com this compound's layered silicate (B1173343) structure and the possibility of modifying its surface properties further enhance its applicability in trapping and neutralizing contaminants. mdpi.com
Photocatalytic Pollutant Degradation and Disinfection
This compound is increasingly being used as a support material for photocatalysts to enhance the degradation of organic pollutants and for disinfection purposes. mdpi.comresearchgate.net While unmodified this compound has limited photocatalytic activity due to its large energy bandgap, its performance can be significantly improved by creating composites with semiconductor nanoparticles like titanium dioxide (TiO₂) and zinc oxide (ZnO). researchgate.netui.ac.id These composites leverage the high surface area and adsorptive capacity of this compound to concentrate pollutants near the photocatalytically active sites, thereby increasing the efficiency of the degradation process. researchgate.net
The incorporation of TiO₂ nanoparticles into this compound has been shown to accelerate the generation of hydroxyl radicals (OH·) on the composite surface, which are powerful oxidizing agents that can break down organic molecules. ui.ac.id Similarly, ZnO/kaolin nanocomposites have demonstrated high efficiency in the photocatalytic degradation of dyes under solar light irradiation. mdpi.com Research has shown that modifying this compound through techniques such as heat treatment and acid modification can reduce its bandgap and improve its selective adsorption properties, making it more effective in pollutant removal. researchgate.net These this compound-based photocatalysts have shown great potential in water treatment for breaking down organic pollutants and in the development of self-cleaning surfaces. researchgate.net
Table 1: Photocatalytic Degradation Efficiency of this compound-Based Composites
| Pollutant | This compound Composite | Degradation Efficiency (%) | Irradiation Source | Reference |
|---|---|---|---|---|
| Methylene Blue | ZnO/Kaolin Clay NC | 96 | Solar Light | mdpi.com |
| Methylene Blue | This compound-Anatase Titania (KT) | Increased with TiO₂ loading | UV Light | ui.ac.id |
| Acridine Orange 7 | This compound and ZnONPs | 95 (after 60 min) | Not Specified | mdpi.com |
| Acid Red G (ARG) | TiO₂/Kaolin | High | UV Irradiation | researchgate.net |
| 4-Nitrophenol (4-NP) | TiO₂/Kaolin | High | UV Irradiation | researchgate.net |
Heavy Metal Adsorption and Removal
This compound and its modified forms are effective adsorbents for the removal of heavy metal ions from wastewater. ekb.eg The negatively charged surfaces of this compound particles can attract and bind positively charged heavy metal ions through electrostatic interactions. yukami.co.id The efficiency of heavy metal removal by this compound is influenced by factors such as pH, contact time, adsorbent dosage, and the initial concentration of metal ions. ekb.egnih.gov
Studies have demonstrated that naturally occurring this compound clay can effectively remove various heavy metals, including iron (Fe), copper (Cu), chromium (Cr), and zinc (Zn), from municipal wastewater across a wide pH range. ekb.eg The modification of this compound, for instance, through NaOH-calcination, can significantly enhance its adsorption capacity for metals like lead (Pb) and cadmium (Cd). researchgate.net The process of beneficiation, which improves the purity of this compound, also leads to better performance in adsorbing pollutants from industrial effluents like tannery wastewater. nih.gov Research indicates that the adsorption process can often be described by models such as the Langmuir and Freundlich isotherms, suggesting different mechanisms of interaction between the metal ions and the this compound surface. researchgate.net
Table 2: Heavy Metal Removal Efficiency of this compound
| Heavy Metal | This compound Type | Removal Efficiency (%) | Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|---|
| Iron (Fe) | Natural this compound | 79 | - | ekb.eg |
| Copper (Cu) | Natural this compound | 96 | - | ekb.eg |
| Chromium (Cr) | Natural this compound | 75 | - | ekb.eg |
| Zinc (Zn) | Natural this compound | 100 | - | ekb.eg |
| Lead (Pb) | NaOH-calcination-modified | - | 161.84 | researchgate.net |
| Cadmium (Cd) | NaOH-calcination-modified | - | 108.13 | researchgate.net |
| Chromium (Cr) | Beneficiated this compound | 53.01 (at equilibrium) | - | nih.gov |
| Cadmium (Cd) | Beneficiated this compound | 59.34 (at equilibrium) | - | nih.gov |
| Zinc (Zn) | Beneficiated this compound | 66.03 (at equilibrium) | - | nih.gov |
Soil Remediation Studies
This compound is being investigated as a material for soil remediation, particularly for the encapsulation and stabilization of contaminants. yukami.co.id Its low permeability and high adsorption capacity make it suitable for creating barriers that prevent the spread of pollutants in contaminated soil. yukami.co.id When mixed with contaminated soil, this compound can help to immobilize heavy metals and other harmful substances, reducing their bioavailability and mitigating their toxic effects. yukami.co.idpatsnap.com
Water Treatment and Purification
This compound plays a significant role in various water treatment and purification processes. shreeramthis compound.com It can be used as a natural adsorbent and flocculant to remove suspended particles, organic matter, and other pollutants from water. alchemist-kaolin.comresearchgate.net In water treatment, this compound's ability to serve as an effective adsorbent helps in the removal of heavy metals, organic compounds, and dyes from wastewater. alchemist-kaolin.com
This compound can be used in coagulation and flocculation processes to clarify water. When used as a flocculant with a coagulant like alum or ferric chloride, it has shown high efficiency in removing organic matter, suspended solids, and oil-grease from domestic and industrial wastewater. researchgate.net Additionally, this compound is being utilized in the development of advanced filtration membranes. mdpi.com Ultrafiltration membranes made from this compound, supported on materials like sand or zeolite, have demonstrated high efficiency in treating industrial electroplating wastewater, achieving significant removal of turbidity, oil, chemical oxygen demand (COD), and heavy metals. mdpi.com Another approach involves selective flocculation to purify this compound itself by removing impurities like titanium dioxide, which is important for its industrial applications. cetem.gov.br
Gas Phase Pollutant Capture (CO₂, VOCs)
This compound and its derivatives are being explored for the capture of gas phase pollutants, including carbon dioxide (CO₂) and volatile organic compounds (VOCs). alchemist-kaolin.com The porous structure and surface chemistry of this compound can be tailored to enhance its adsorption capacity for these gaseous contaminants.
For CO₂ capture, this compound can be transformed into zeolitic structures or used as a base for amine-functionalized adsorbents. alchemist-kaolin.commst.edu Zeolites synthesized from this compound, such as ZSM-5 and zeolite Y, have been functionalized with amines like tetraethylenepentamine (B85490) (TEPA) to improve their CO₂ capture capacity from the air. mst.edunottingham.ac.uk The presence of both micropores and mesopores in these this compound-based zeolites facilitates better access of CO₂ molecules to the amine sites. mst.edu Acid treatment of this compound has also been shown to increase its surface area and pore volume, leading to a higher CO₂ adsorption capacity, which is primarily attributed to physical adsorption. researchgate.net
In the case of VOCs, this compound can be modified to effectively capture these airborne pollutants. nih.gov For instance, polyethylenimine (PEI)-functionalized this compound has demonstrated the ability to capture VOCs such as aldehydes, carboxylic acids, and disulfides with high efficiency. nih.gov Unmodified this compound shows moderate to poor effectiveness, but the poly(amine) functionalized version can achieve up to 100% reduction in the vapor phase of these compounds. nih.gov
Table 3: Gas Phase Pollutant Capture by this compound-Based Materials
| Pollutant | This compound-Based Material | Adsorption Capacity | Reference |
|---|---|---|---|
| Carbon Dioxide (CO₂) | Acid-treated this compound | 3.4 mg-CO₂/g-sorbent | researchgate.net |
| Carbon Dioxide (CO₂) | TEPA-modified Zeolite Y (from this compound) | Higher than other zeolites tested | mst.edu |
| Carbon Dioxide (CO₂) | Kaolinite | 12.98 mg CO₂/g | researchgate.net |
| Volatile Organic Compounds (VOCs) | PEI-functionalized this compound | Up to 100% reduction in vapor phase | nih.gov |
Bioflocculation for this compound Flocculation
Bioflocculation is an emerging and environmentally friendly alternative to the use of inorganic coagulants and synthetic organic polymers for the flocculation of this compound suspensions in wastewater. researchgate.net Bioflocculants are biodegradable macromolecules produced by microorganisms, such as bacteria and fungi, and can be composed of polysaccharides, proteins, or glycoproteins. researchgate.netnih.gov
The effectiveness of bioflocculants in settling this compound particles is a key area of research, with studies often using this compound suspensions as a model for wastewater treatment. nih.govresearchgate.net A wide range of microorganisms have been found to produce effective bioflocculants, with Bacillus species being particularly prevalent. researchgate.net Effective this compound flocculation has been achieved over broad ranges of pH (1–12) and temperature (5–95°C). researchgate.netnih.gov The flocculation mechanism can be cation-dependent, where cations like Ca²⁺ are required to bridge the negatively charged bioflocculant and this compound particles, or cation-independent, where the bioflocculant directly bridges the this compound particles. researchgate.netaimspress.com Research has identified that bioflocculants containing uronic acid and glutamic acid are particularly effective, potentially due to their structural similarities to synthetic polymers. researchgate.netnih.gov
Table 4: this compound Flocculation Efficiency of Various Bioflocculants
| Bioflocculant Source | Flocculation Efficiency (%) | Key Conditions | Reference |
|---|---|---|---|
| Aspergillus flavus S44-1 | >83.1 | Cation-dependent (Ca²⁺) | researchgate.net |
| Klebsiella variicola BF1 | 97.6 | 12.8 mg/L bioflocculant, 2.5 g/L CaCl₂ | frontiersin.org |
| Bamboo pulp cellulose-grafted polyacrylamide | 98 | 0.04 g bioflocculant, 0.05 g CaCl₂, pH 7.0 | frontiersin.org |
| Mallow mucilage | 96.3–97.4 | 12–26 mg/L mucilage, pH 7 | frontiersin.org |
| Okra mucilage | 93–97.3 | Lower dosage than mallow, pH 7 | frontiersin.org |
| Pectin | ~94 | 12 mg/L pectin, 0.2 mM Al³⁺ or Fe³⁺, pH 3.0 | frontiersin.org |
This compound in Advanced Ceramic Engineering
This compound, a hydrated aluminosilicate (B74896) clay mineral, serves as a critical raw material in the field of advanced ceramic engineering. Its chemical composition, primarily kaolinite (Al₂Si₂O₅(OH)₄), and its transformation at high temperatures into mullite (B73837) and cristobalite, are fundamental to the production of high-performance ceramic materials. Researchers are continuously exploring the use of this compound to develop ceramics with superior mechanical and thermal properties for a range of demanding applications.
The quest for high-strength ceramics often involves leveraging the phase transformations of this compound at elevated temperatures. When heated, kaolinite undergoes dehydroxylation to form metakaolinite, which upon further heating transforms into a spinel-type phase and amorphous silica, and finally crystallizes into mullite (3Al₂O₃·2SiO₂) and cristobalite (SiO₂). Mullite, in particular, is known for its excellent high-temperature strength, creep resistance, and thermal stability, making it a desirable phase in high-strength ceramics.
Research has shown that the mechanical properties of this compound-based ceramics are significantly influenced by the sintering temperature and the addition of other materials. For instance, the reaction sintering of kaolinite with alumina (Al₂O₃) above 1300°C can increase the mullite content by reacting with the excess silica present in the glassy phase, thereby enhancing the material's strength and toughness. researchgate.net Studies have demonstrated that while ceramics made purely from this compound may exhibit flexural strengths around 125 MPa, the incorporation of alumina can significantly improve these properties. researchgate.net
The addition of waste materials like glass cullet has also been investigated. Adding up to 50 wt% of glass cullet to this compound and sintering at 1000°C can increase the hardness of the resulting ceramic to 7.9 GPa, a significant improvement from the 4.8 GPa of pure this compound ceramic sintered under the same conditions. nih.gov This is attributed to the formation of a denser structure as the glass fills the pores between this compound particles. nih.gov
Interactive Table: Mechanical Properties of this compound-Based Ceramics
This compound's high refractoriness, which is its ability to withstand high temperatures without deforming or melting, makes it an essential raw material for the refractory industry. This property is primarily due to its high alumina content and the formation of mullite at temperatures typically above 950°C. preprints.org Mullite's high melting point and stability at elevated temperatures contribute directly to the refractory performance of this compound-based materials. preprints.org
Calcined this compound, which is this compound that has been heated to remove its crystalline water, is widely used in the manufacturing of refractory products such as firebricks, castables, and insulating materials. These materials are crucial for lining furnaces, kilns, and reactors used in the metal, glass, and cement industries. The transformation of kaolinite to mullite during firing creates a microstructure that can bear loads at high temperatures and resist thermal shock and chemical attack. preprints.org
The phase transformation sequence is critical; kaolinite first transforms to metakaolinite at around 550°C, then to a spinel phase around 900°C, and finally to mullite and cristobalite at temperatures between 1000-1100°C and above. mdpi.com Primary mullite formation can begin around 1200°C, with secondary mullite forming at higher temperatures, especially with the addition of alumina. researchgate.net This multiphase microstructure provides the necessary properties for demanding refractory applications.
This compound in Geopolymer Technology
Geopolymers are inorganic, amorphous to semi-crystalline aluminosilicate polymers that are synthesized at ambient or slightly elevated temperatures. They are considered a more sustainable alternative to traditional Portland cement. Metathis compound, produced by the calcination of this compound clay, is a primary and highly reactive precursor for geopolymer synthesis due to its high purity and amorphous nature.
The synthesis of metathis compound-based geopolymers involves the chemical reaction of metathis compound with a highly alkaline activating solution. This solution is typically a combination of an alkali hydroxide (like Sodium Hydroxide or Potassium Hydroxide) and an alkali silicate (like sodium silicate or potassium silicate). mdpi.com The process, known as geopolymerization, involves the dissolution of the aluminosilicate source (metathis compound), followed by the transportation, orientation, and polycondensation of the resulting aluminate and silicate species into a three-dimensional network of Si-O-Al bonds. mdpi.com
Several factors influence the properties of the final geopolymer, including the Si/Al molar ratio, the concentration of the alkaline solution, the Na/Al or K/Al ratio, and the curing temperature and time. mdpi.comnih.gov Research has shown that optimizing these parameters is crucial for achieving desired mechanical properties. For instance, increasing the concentration of the NaOH solution from 4 mol/L to 12 mol/L has been found to increase the compressive and flexural strength of metathis compound-based geopolymers. researchgate.net
Characterization of these materials is commonly performed using techniques such as X-ray Diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and Scanning Electron Microscopy (SEM). XRD analysis typically reveals a broad amorphous hump, characteristic of the geopolymeric gel, sometimes with crystalline phases from unreacted metathis compound or other minerals present in the raw this compound. researchgate.netmdpi.com FTIR spectroscopy is used to identify the asymmetric stretching vibrations of Si-O-T (where T is Si or Al) bonds, which are indicative of the geopolymer network formation. mdpi.com SEM images provide insight into the microstructure, showing the morphology of the geopolymer gel and its cohesion. researchgate.net
Interactive Table: Influence of NaOH Concentration on Geopolymer Strength
Note: Data for 10, 12, and 14 mol/L were part of an orthogonal test design, with the optimal result at 8 mol/L for Na-based geopolymer shown. mdpi.com
To enhance the mechanical properties of metathis compound-based geopolymers for structural applications, various reinforcement strategies are being explored. One effective approach is the incorporation of nanomaterials. The addition of nano-kaolin, produced by firing raw this compound at high temperatures, has been shown to improve the mechanical properties of geopolymer composites. Studies indicate that adding up to 3% nano-kaolin can enhance the compressive strength of the composite. scispace.comresearchgate.net The nano-kaolin particles act as nucleation sites for the geopolymer gel and fill the pores in the matrix, leading to a denser and stronger microstructure. scispace.com
Similarly, the inclusion of nano-silica (NS) has a significant positive effect on the performance of metathis compound-based geopolymer concrete. Research has demonstrated that the addition of 6.0% nano-silica can increase the compressive strength by 34.3%, flexural strength by 39%, and split tensile strength by 37% compared to a control geopolymer mix. mdpi.com The highly reactive nano-silica participates in the geopolymerization process, leading to a more refined pore structure and improved interfacial transition zone between the aggregate and the geopolymer paste. mdpi.com
Interactive Table: Effect of Nano-Silica on Metathis compound Geopolymer Concrete Strength
The development of metathis compound-based geopolymer concrete is a significant step towards more sustainable construction practices. Geopolymer concrete offers a viable alternative to Ordinary Portland Cement (OPC) concrete, with the primary environmental benefit being a substantial reduction in carbon dioxide emissions, as the production of OPC is a major contributor to global CO₂ levels. nih.gov
Metathis compound-based geopolymer concrete has demonstrated excellent mechanical and durability properties, often comparable or superior to those of traditional concrete. nih.govresearchgate.net It exhibits good compressive strength, low shrinkage, and excellent resistance to acid and sulfate (B86663) attacks. nih.govnih.gov These properties make it suitable for a wide range of construction applications, including precast elements, pavements, and structures in aggressive chemical environments.
Research has also explored the use of metathis compound geopolymer concrete in innovative construction systems, such as structural insulated panels. These panels, which use geopolymer concrete as the structural board, have shown promising performance under various loading conditions, indicating their potential for use in sustainable building systems. semanticscholar.org The ongoing research and development in this area are focused on optimizing mix designs, understanding long-term performance, and developing standards and guidelines to facilitate the widespread adoption of this sustainable construction material. researchgate.net
This compound in Polymer and Composite Materials Research
This compound is extensively researched as a functional additive in polymers and composites due to its potential to enhance mechanical, thermal, and barrier properties, often at a low cost. nih.govrsc.org Its lamellar structure and the ability to be chemically modified allow for its use in various forms, from micro-scale fillers to nano-scale reinforcements. mdrnskin.commdpi.com
The development of polymer/kaolin nanocomposites is a significant area of research, as the incorporation of nano-sized this compound particles can lead to dramatic improvements in material properties at very low filler concentrations (typically less than 5% by weight). nih.gov Researchers are exploring various methods to prepare these nanocomposites, including melt blending and in-situ polymerization, to achieve good dispersion and exfoliation of the this compound layers within the polymer matrix. nih.govnih.gov
For instance, studies on high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP) nanocomposites synthesized by melt blending have shown that the use of a compatibilizer like polyethylene-grafted maleic anhydride can lead to the formation of intercalated and partially exfoliated structures. nih.gov Similarly, research on biodegradable poly(lactic acid) (PLA) nanocomposites prepared by melt compounding demonstrated that an exfoliated morphology could be achieved, leading to enhanced thermal stability. nih.govnih.gov The key to successful nanocomposite formation lies in modifying the hydrophilic surface of this compound to make it more compatible with hydrophobic polymer matrices. nih.gov Organic modification of the clay surface has been shown to improve filler dispersion and wetting, leading to better mechanical properties. nih.gov
This compound is widely investigated as a reinforcing filler for both plastics and rubbers. rsc.orgfiercepharma.com In plastics, the addition of this compound can significantly improve mechanical properties. A study on HDPE composites showed that the addition of Libyan this compound filler, particularly at a low loading of 2 wt.%, resulted in an improvement in impact strength of approximately 33% compared to virgin HDPE. fiercepharma.com The use of a compatibilizer further enhanced this effect, with a 2 wt.% addition of PE-g-MA increasing the impact strength by about 108%. fiercepharma.com The reinforcing effect is attributed to good dispersion of the clay particles within the polymer matrix. fiercepharma.com
In the rubber industry, this compound is explored as a potential replacement for traditional reinforcing fillers like carbon black and silica. rsc.orgmdpi.com Research has shown that this compound can improve the mechanical properties, such as hardness and Young's modulus, of various rubber composites, including natural rubber (NR), polybutadiene (B167195) rubber (BR), and ethylene-propylene-diene rubber (EPDM). mdpi.comnih.gov The effectiveness of this compound as a reinforcing agent often depends on the type of rubber and the surface treatment of the this compound. For example, pre-treating this compound with a silane (B1218182) coupling agent like 3-mercaptopropyltrimethoxysilane was found to make it a highly reinforcing filler for polybutadiene and EPDM, while acting as a non-reinforcing filler for natural rubber. mdpi.comnih.gov The modification of this compound's surface improves its dispersion in the non-polar rubber matrix and enhances polymer-filler interactions. mdpi.com
Beyond reinforcement, this compound is commonly used as a functional filler and additive in the polymer industry to modify properties and reduce production costs. nih.gov Mineral fillers like this compound must be well-dispersed and exhibit good adhesion to the polymer matrix to be effective. researchgate.net To address the issue of this compound's hydrophilic surface hindering its introduction into hydrophobic polymer matrices, various surface modification techniques are researched. nih.gov
Studies have evaluated the effect of modifying this compound with silane coupling agents on the properties of polyethylene composites. nih.gov Such modifications aim to improve the filler's dispersion and compatibility with the polymer matrix. This compound is also used to impart specific properties; for example, in polycarbonate, it can improve thermal stability and insulating properties. researchgate.net In the rubber industry, this compound is used not only for reinforcement but also to increase bulk and reduce the cost of the final product. mdpi.com The choice between using it as a reinforcing or non-reinforcing (extending) filler depends on the desired properties of the rubber composite and the specific formulation. mdpi.commdpi.com
Table 2: Effect of this compound on Mechanical Properties of Polymer Composites
Polymer Matrix This compound Loading (wt. %) Modification/Compatibilizer Observed Improvement Reference High-Density Polyethylene (HDPE) 2 None ~33% increase in impact strength mdrnskin.com High-Density Polyethylene (HDPE) 2 2 wt. % PE-g-MA ~108% increase in impact strength mdrnskin.com Natural Rubber (NR) High loading 3-mercaptopropyltrimethoxysilane Improved hardness and Young's modulus [21, 22] Polybutadiene Rubber (BR) High loading 3-mercaptopropyltrimethoxysilane Highly reinforcing effect [21, 22] Ethylene-propylene-diene rubber (EPDM) High loading 3-mercaptopropyltrimethoxysilane Highly reinforcing effect [21, 22]
This compound in Biomedical Engineering and Pharmaceutical Research
This compound's biocompatibility, chemical inertness, and high surface area have made it a material of interest in biomedical and pharmaceutical research. alchemist-kaolin.compharmaexcipients.comIt is investigated for a range of applications, from its traditional use as an excipient in drug formulations to advanced roles in drug delivery, tissue engineering, and as an active therapeutic agent. pharmaexcipients.comnih.gov
This compound is extensively researched for its hemostatic (bleeding control) properties and its role in wound healing. shreeramthis compound.commdpi.comAs a hemostatic agent, this compound's primary mechanism of action is the activation of the intrinsic coagulation pathway. rskmedical.comnih.govWhen it comes in contact with blood, the negatively charged surface of this compound activates Factor XII (Hageman factor), which initiates a cascade of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. acs.orgnih.govThis property is utilized in commercially available hemostatic gauzes, which are impregnated with this compound and are effective in controlling severe hemorrhage. nih.govfiercepharma.com Research has demonstrated the efficacy of this compound-based hemostatic dressings in various preclinical and clinical settings. Studies using animal models of severe arterial hemorrhage have shown that this compound-impregnated gauze can significantly reduce blood loss and time to hemostasis compared to standard gauze. acs.orgfiercepharma.comFor example, a composite hemostatic gauze containing this compound and zeolite was found to reduce blood loss by 75% and shorten hemostasis time by 33% in a rabbit femoral artery injury model compared to standard combat gauze. acs.org In the context of wound healing, this compound is being incorporated into advanced dressing materials. A study on electrospun polyvinyl alcohol (PVA)/chitosan scaffolds loaded with this compound found that the composite dressing significantly accelerated wound closure in a rat model. nih.govAfter 14 days, wounds treated with the this compound-containing mat showed 97.62% closure, compared to 86.15% for the PVA/chitosan scaffold alone and 78.50% for sterile gauze. nih.govHistopathological analysis revealed that the this compound group formed dense and regular collagen fibers, indicating better quality of healing. nih.govThis compound's absorbent properties also help to keep the wound environment dry, which is conducive to healing. alchemist-kaolin.comFurthermore, research is exploring this compound-reinforced scaffolds for bone tissue engineering, where it has been shown to enhance mechanical strength, mineralization ability, and osteogenic differentiation of bone marrow stromal cells. rsc.org
Table 3: Research Findings on this compound in Hemostasis and Wound HealingDrug, Protein, and Gene Delivery Systems
The inherent characteristics of this compound, such as its high surface area and ion-exchange capacity, make it an excellent candidate for the development of advanced delivery systems. Researchers are exploring its potential to transport drugs, proteins, and genes to specific targets within the body, aiming to enhance therapeutic efficacy and minimize side effects.
Kaolinite's layered crystalline structure allows for the intercalation and surface adsorption of a variety of molecules. nih.gov In its nanoparticle form, this compound offers a large surface area for drug loading. researchgate.net Modifications of this compound, such as the formation of kaolinite nanotubes (KNTs), further enhance its drug delivery capabilities by providing a hollow lumen for encapsulation. nih.gov Research into morphologically modified kaolinite, creating nanosheets and nanoscrolls, has demonstrated a significant increase in drug loading capacity compared to raw kaolinite. For instance, the loading capacity for the anticancer drug oxaliplatin (B1677828) was reported to be 304.9 mg/g for nanosheets and 473 mg/g for nanoscrolls, a substantial increase from 29.6 mg/g for raw kaolinite. mdpi.com These modified this compound structures can exhibit controlled and sustained release profiles, which are crucial for maintaining therapeutic drug concentrations over extended periods. nih.govmdpi.com
The application of this compound extends to the delivery of macromolecules like proteins and genes. Composite hydrogels incorporating clay nanoparticles, including this compound, have been shown to facilitate the extended release of proteins. nih.gov These systems utilize the large surface area of the clay nanoparticles to adsorb protein drugs, which are then released in a controlled manner, often governed by ionic exchange. nih.gov In the realm of gene therapy, halloysite (B83129) nanotubes (HNTs), a type of this compound, are being investigated as non-viral vectors for gene delivery. nih.govnih.gov To enhance their efficacy, HNTs can be shortened and functionalized with polymers like polyethyleneimine (PEI) to effectively bind and transfect plasmid DNA (pDNA). nih.gov Studies have shown that PEI-grafted HNTs can achieve significantly higher transfection efficiencies in cell lines compared to PEI alone, with one study reporting a transfection efficiency of up to 44.4% in HeLa cells. nih.gov
| This compound-Based System | Molecule Delivered | Key Research Finding | Reported Value |
|---|---|---|---|
| Kaolinite Nanoscrolls | Oxaliplatin (Drug) | Enhanced Drug Loading Capacity | 473 mg/g mdpi.com |
| Exfoliated Kaolinite/Cellulose (B213188) Fiber Composite | Oxaliplatin (Drug) | Maximum Drug Release in Acetate Buffer | 95.2% over 100 hours nih.gov |
| Composite Clay Hydrogel | Insulin-like Growth Factor-1 Mimetic (Protein) | Extended Protein Release | Release over 4 weeks nih.gov |
| Polyethyleneimine-grafted Halloysite Nanotubes (PEI-g-HNTs) | Plasmid DNA (Gene) | Transfection Efficiency in HeLa Cells | Up to 44.4% nih.gov |
Bone Tissue Engineering Scaffolds
In the field of bone tissue engineering, the development of scaffolds that mimic the natural bone environment is crucial for promoting tissue regeneration. This compound has emerged as a valuable component in the fabrication of these scaffolds due to its ability to enhance their mechanical properties and bioactivity.
The primary challenge in creating bone scaffolds is achieving a balance between porosity, which is necessary for cell infiltration and nutrient transport, and mechanical strength, which is required to support the regenerating tissue. mdpi.com this compound is incorporated into biomaterials like mesoporous bioglass (MBG) and hydroxyapatite (B223615) (HAp) to create composite scaffolds with improved compressive strength. researchgate.netrsc.org Research has shown that the addition of this compound to 3D MBG scaffolds can increase their compressive strength from 2.6 to 6.0 MPa with an increasing this compound content from 5% to 20%, all while maintaining a high porosity of 85%. researchgate.netrsc.org This enhanced strength is critical for applications in load-bearing areas.
Furthermore, the presence of this compound in these scaffolds can contribute to a more stable physiological pH environment and has been shown to enhance protein adsorption capacity, which is beneficial for cell attachment and differentiation. researchgate.netrsc.org Studies on this compound-reinforced hydroxyapatite scaffolds have demonstrated that sintering at different temperatures can further tune the mechanical properties. For instance, compressive strengths of 5.67, 6.33, and 7.66 MPa have been achieved at sintering temperatures of 900, 1000, and 1100 °C, respectively. researchgate.net These values fall within the range of human trabecular bone's compressive strength, making these this compound-reinforced scaffolds promising candidates for bone regeneration. researchgate.net
| Scaffold Material | This compound Content (% by weight) | Porosity (%) | Compressive Strength (MPa) |
|---|---|---|---|
| Mesoporous Bioglass (MBG) | 5 | 85 | 2.6 researchgate.net |
| Mesoporous Bioglass (MBG) | 10 | 85 | 4.2 researchgate.net |
| Mesoporous Bioglass (MBG) | 20 | 85 | 6.0 researchgate.net |
| Hydroxyapatite (HAp) - Sintered at 900°C | Not Specified | Not Specified | 5.67 researchgate.net |
| Hydroxyapatite (HAp) - Sintered at 1000°C | Not Specified | Not Specified | 6.33 researchgate.net |
| Hydroxyapatite (HAp) - Sintered at 1100°C | Not Specified | Not Specified | 7.66 researchgate.net |
This compound in Drilling Fluid Technology
Drilling fluids, or muds, are essential in oil and gas exploration for functions such as cooling the drill bit, transporting rock cuttings to the surface, and maintaining wellbore stability. The rheological properties of these fluids are critical for their performance, and this compound is often used as an additive to modify these properties.
Enhancement of Water-Based Mud Properties
In water-based muds (WBMs), this compound is utilized to enhance several key properties, including viscosity, density, and filtration control. The addition of this compound clay nanoparticles can improve the rheological properties and fluid loss control of WBMs. sciencepublishinggroup.com
Studies have shown that increasing the concentration of this compound in a drilling mud leads to a corresponding increase in its plastic viscosity, apparent viscosity, yield point, and gel strength. sciencepublishinggroup.com For example, one study demonstrated that increasing the this compound concentration from 10g to 40g in a mud sample resulted in a significant rise in plastic viscosity and yield point. sciencepublishinggroup.com Another investigation into the effects of this compound as a contaminant in oil-based drilling fluid found that adding 5, 10, and 15 wt% of this compound clay solids increased the plastic viscosity by 19%, 35%, and 73%, respectively. nih.gov
This compound also plays a role in controlling filtrate loss by forming a low-permeability filter cake on the wellbore wall. However, excessive concentrations of this compound can have adverse effects. Research indicates that at concentrations above 10 wt%, both the filtrate amount and the mud cake thickness can increase significantly, which may be undesirable in certain drilling operations. nih.gov For instance, at a 15 wt% concentration, the filtrate amount and mud cake thickness were observed to increase by 276% and 100%, respectively. nih.gov Therefore, the optimal concentration of this compound must be carefully determined based on the specific drilling conditions and fluid formulation.
| This compound Concentration (wt%) | Effect on Plastic Viscosity (PV) | Effect on Yield Point (YP) | Effect on Filtrate Volume |
|---|---|---|---|
| 5 | 19% increase nih.gov | No substantial variation nih.gov | Not specified |
| 10 | 35% increase nih.gov | 47% increase nih.gov | Significant increase nih.gov |
| 15 | 73% increase nih.gov | 81-93% increase nih.gov | 276% increase nih.gov |
Theoretical and Computational Studies of Kaolin
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
DFT-based ab initio packages are employed to study the electronic structure properties of clay minerals, including kaolinite (B1170537). mdpi.com The aim of such work is to gain a deep understanding of properties like electronic structure, bond strength, mechanical properties, and optical properties. mdpi.comresearchgate.net Understanding these properties can facilitate the development of new and innovative clay-based products for various applications. mdpi.com
DFT calculations have been successfully used to model kaolinites and related clay minerals, investigating properties of both defect-free structures and those with vacancies and impurities. conicet.gov.ar DFT modeling has aided in reconciling discrepancies regarding the exact geometry of the kaolinite layer structure. conicet.gov.ar
Studies using DFT have investigated the structural features of kaolinite, including the effect of stacking faults. aip.org The vibrational dynamics of the standard crystal structure of kaolinite, calculated using DFT, show good agreement with experimental data, although discrepancies exist, particularly for low-frequency modes. aip.org These discrepancies can be influenced by stacking faults and potentially by quantum effects like translational tunneling of protons in hydrogen bonds. aip.org
DFT calculations have also been applied to study iron environments in kaolinite, modeling isomorphic substitutions of aluminum atoms in the octahedral sheet. conicet.gov.ar These studies help to understand the local structure, oxidation state, and Mössbauer quadrupole splitting of iron in kaolinite, providing insights into naturally occurring kaolins. conicet.gov.ar
The electronic structure of undoped kaolinite, as determined by DFT, shows a forbidden energy band gap of approximately 5 eV, indicating it is an insulator. mdpi.comconicet.gov.ar This is consistent with other theoretical data. conicet.gov.ar However, structural defects in real kaolinites can introduce defect states within the band gap, altering the electronic structure and potentially influencing reactivity. conicet.gov.ar For instance, in iron-doped kaolinite, impurity levels appear in the band gap, which may favor electron transfer. conicet.gov.ar
DFT studies have also predicted mechanical properties such as bulk modulus and shear modulus. researchgate.netmdpi.com Calculated bulk moduli for kaolinite have ranged from 23 to 78 GPa, and shear moduli from 27 to 35 GPa, which align reasonably well with experimental values ranging from 40 to 60 GPa for bulk modulus and approximately 25 GPa for shear modulus. researchgate.netmdpi.com The inclusion of dispersion corrections in DFT calculations has been shown to significantly improve the prediction of structural parameters influenced by non-bonding interactions, such as hydrogen bonds in kaolinite. aip.org
Table 1: Selected Mechanical Properties of Kaolinite from DFT Studies
| Property | Calculated Range (GPa) | Experimental Range (GPa) | Source Type |
| Bulk Modulus | 23 - 78 | 40 - 60 | DFT, Exp. |
| Shear Modulus | 27 - 35 | ~25 | DFT, Exp. |
Note: This table summarizes ranges reported in the cited literature and may not encompass all studies.
Molecular Modeling and Simulation of Kaolin (B608303) Interactions
Molecular modeling and simulation techniques, particularly molecular dynamics (MD) simulations, are valuable tools for studying the interactions of this compound surfaces with various substances at the atomistic scale. These methods can simulate the adsorption of molecules onto mineral surfaces, providing insights into hydration, adsorption mechanisms, and the behavior of kaolinite in different environments. mdpi.come3s-conferences.orgoaepublish.comacs.org
MD simulations have been used to investigate the adsorption of water molecules on kaolinite surfaces. oaepublish.comacs.orgpku.edu.cn Studies show that water preferentially adsorbs on the (001) surface of kaolinite and is more stable there, driven by hydrogen bonding. oaepublish.com Water molecules can form a hydration layer composed of multiple layers on kaolinite surfaces. oaepublish.com The two basal surfaces of kaolinite exhibit different wettabilities with water molecules; the aluminum octahedron surface is hydrophilic, while the silicon tetrahedron surface is hydrophobic. acs.orgrandallcygan.com This difference in wettability plays a significant role in microshear processes and interfacial friction. acs.org
Molecular simulations have also explored the interactions of kaolinite with organic molecules and polymers. mdpi.come3s-conferences.orgrandallcygan.comrsc.orgnih.govresearchgate.net Classical molecular dynamics (CMD) has been used to study the adsorption of organic molecules and polymers on crystalline surfaces of kaolinite. mdpi.come3s-conferences.org These studies help to identify the groups that exhibit higher affinity for the kaolinite surface and the specific sites on kaolinite that are most suitable for adsorption. mdpi.com Interactions can involve hydrogen bonding, cation bridging, and hydrophobic interactions. mdpi.come3s-conferences.orgresearchgate.net For example, molecular dynamic simulations have investigated the interaction mechanisms between biopolymers like sodium carboxymethyl cellulose (B213188) and kaolinite surfaces, identifying hydrogen bonding and cation bridging as key mechanisms. e3s-conferences.orgresearchgate.nete3s-conferences.org
Simulations have also examined the adsorption order of different molecules on kaolinite surfaces. For instance, based on calculated adsorption energy and free energy, the adsorption order of some hydrocarbons and fluorocarbons on a kaolinite siloxane surface was determined to be H₂O > C₃F₈ > C₅F₁₂ > C₈H₁₈ > CO₂ > CH₄ > N₂. e3s-conferences.org
Molecular dynamics simulations are also applied to study the mechanical behavior of hydrated kaolinite under stress, such as tension and compression. zju.edu.cnresearchgate.net These simulations can reveal the weakening mechanisms of water films on kaolinite's mechanical strength and the failure processes at the nanoscale, including bond breaking. zju.edu.cnresearchgate.net
Table 2: Examples of Kaolinite Interactions Studied by Molecular Simulation
| Interacting Substance(s) | Key Interaction Mechanism(s) | Simulation Focus |
| Water | Hydrogen bonding | Adsorption, Hydration layer formation, Wettability |
| Organic Polymers (e.g., PAM, HPAM) | Hydrogen bonding, Cation bridging, Hydrophobic | Adsorption, Affinity sites, Flocculation |
| Biopolymers (e.g., NaCMC) | Hydrogen bonding, Cation bridging | Adsorption mechanisms |
| Hydrocarbons/Fluorocarbons | Adsorption energy, Free energy | Adsorption order on surfaces |
Molecular modeling also allows for the investigation of kaolinite particle associations, which is crucial for understanding the behavior of clay in suspensions and aggregates. acs.org Simulations can predict how particles associate based on their surface chemistry and initial configurations. acs.org
Future Research Directions and Emerging Trends in Kaolin Applications
The versatility and abundance of kaolin (B608303) continue to drive research and development across various scientific and industrial sectors. Emerging trends focus on enhancing its natural properties, creating novel composite materials, and ensuring its sustainable use for future generations. Key areas of future research involve optimizing this compound-based materials for specific environmental challenges, developing innovative modification techniques, integrating this compound with advanced nanomaterials, and promoting sustainability throughout its lifecycle.
Q & A
Q. How can GIS and spatial analysis improve the study of this compound deposit distribution?
- Methodological Answer : Map deposit locations using GIS tools (e.g., ArcGIS) and apply cluster analysis to identify mineralization patterns. For example, China’s this compound deposits correlate with Mesozoic-Cenozoic tectonic activity, validated through quantitative spatial datasets .
Tables for Quick Reference
Table 1 : Key Parameters for this compound Experimental Designs
| Application | Variable Range | Statistical Tool | Reference |
|---|---|---|---|
| Agriculture | 3–6% this compound, 40–80% WHC | LSD (5%) | |
| Hydrocephalus | 1–50% this compound | In vivo survival rates | |
| Combustion | 50–60% this compound, 600–900°C | D-optimal Design |
Table 2 : Advanced Computational Tools for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
